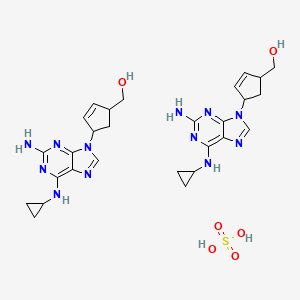

Abacavir Hemisulfate;ABC sulfate

Description

BenchChem offers high-quality Abacavir Hemisulfate;ABC sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abacavir Hemisulfate;ABC sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSRBZIJNQHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N12O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Details | PDR; Physicians Desk Reference 55th ed . Montvale, NJ: Medical Economics Co p. 1498 (2001) | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Details | Lyman WJ; p. 31 in Environmental Exposure From Chemicals Vol I, Neely WB, Blau GE, eds, Boca Raton, FL: CRC Press (1985) | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2 | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Heparan Sulfate

A Note on the Topic: Initial analysis indicates that "ABC sulfate" is not a recognized chemical compound and likely serves as a placeholder. This guide will therefore focus on Heparan Sulfate (HS) , a complex and biologically crucial sulfated polysaccharide that exemplifies the core principles relevant to researchers, scientists, and drug development professionals. Heparan sulfate's intricate structure and multifaceted roles in cellular signaling and disease make it an ideal model for an in-depth technical examination.

Introduction

Heparan sulfate (HS) is a linear polysaccharide belonging to the glycosaminoglycan (GAG) family, found in virtually all animal tissues, primarily on cell surfaces and within the extracellular matrix (ECM).[1][2] Unlike other GAGs with simple, repetitive structures, HS displays remarkable heterogeneity, which is central to its ability to interact with a vast array of proteins and regulate a multitude of biological processes.[3][4][5] These processes include developmental signaling, angiogenesis, blood coagulation, and viral entry.[1] This guide provides a detailed exploration of the chemical structure, physicochemical properties, biological functions, and experimental characterization of heparan sulfate, offering insights for its application in drug development.

Part 1: The Core Structure of Heparan Sulfate

The foundational structure of heparan sulfate is a repeating disaccharide unit of a uronic acid (either D-glucuronic acid, GlcA, or its C5-epimer, L-iduronic acid, IdoA) linked to an amino sugar (N-acetyl-D-glucosamine, GlcNAc).[6] This initial chain, known as heparosan, undergoes a complex series of modifications in the Golgi apparatus, creating immense structural diversity.[7][8]

Key Modifications and Structural Heterogeneity:

-

N-Deacetylation/N-Sulfation: The process begins with the enzymatic removal of acetyl groups from GlcNAc residues, which are then typically replaced with sulfate groups (N-sulfation) to form GlcNS.[5] This is a critical step that initiates further modifications.

-

Epimerization: The C5-epimerization of GlcA to IdoA often occurs adjacent to newly formed GlcNS residues. The presence of IdoA introduces conformational flexibility to the polysaccharide chain.

-

O-Sulfation: Sulfate groups can be added at various positions, including the 2-O position of uronic acids (GlcA or IdoA) and the 3-O and 6-O positions of the glucosamine unit.[9]

These modifications are not random. They occur in clusters, leading to a domain structure within the HS chain, characterized by highly sulfated regions (NS domains) interspersed with regions of lower sulfation (NA domains). It is the specific pattern of sulfation and the arrangement of these domains that dictate the binding specificity for hundreds of proteins.

Caption: Biosynthesis and modification of the heparan sulfate chain.

Part 2: Physicochemical Properties

The extensive sulfation of heparan sulfate imparts a strong polyanionic character, making it one of the most negatively charged biological macromolecules.[2][10] This high charge density is fundamental to its physicochemical properties and biological functions.

| Property | Description | Consequence in Biological Systems |

| High Negative Charge Density | Due to the abundance of sulfate and carboxyl groups. | Mediates electrostatic interactions with positively charged domains of proteins (e.g., growth factors, chemokines).[11] |

| Polydispersity | HS chains vary in length, typically ranging from 50 to 200 disaccharide units.[6][12] The molecular weight of commercial heparin, a highly sulfated form of HS, averages 12-15 kDa.[10] | The size of the HS chain can influence the type and number of protein interactions. |

| Solubility | Highly soluble in aqueous solutions due to its hydrophilic and charged nature. | Allows for its presence in the pericellular environment and extracellular matrix. |

| Conformational Flexibility | The presence of IdoA residues provides greater flexibility compared to chains composed solely of GlcA. | Enables the HS chain to adopt specific conformations required for high-affinity protein binding. |

Part 3: Biological Functions and Signaling Pathways

Heparan sulfate proteoglycans (HSPGs), which consist of a core protein with one or more covalently attached HS chains, are key regulators of cell signaling.[1][8][13] They function as co-receptors for a multitude of signaling molecules, modulating their activity, stability, and distribution.

The FGF-FGFR Signaling Axis: A Paradigm of HS Co-receptor Function

A classic example of HS function is its role in the fibroblast growth factor (FGF) signaling pathway. FGFs are potent regulators of cell proliferation, differentiation, and migration.[14]

-

Complex Formation: HS chains bind to both FGF and its tyrosine kinase receptor (FGFR).

-

Dimerization and Activation: This interaction facilitates the formation of a stable ternary complex (FGF-FGFR-HSPG), which is essential for the dimerization and subsequent activation of the FGFRs.[3][11]

-

Signal Transduction: Receptor activation initiates a downstream intracellular signaling cascade, ultimately leading to changes in gene expression.

The signaling pathways activated by FGFs are critically dependent on heparan sulfate.[14] Cells deficient in HS biosynthesis fail to respond effectively to FGF stimulation.[14]

Caption: Role of Heparan Sulfate in FGF signaling.

Part 4: Experimental Characterization of Heparan Sulfate

The structural complexity of heparan sulfate necessitates specialized analytical techniques. A crucial first step in characterization is determining the disaccharide composition, which provides an overall picture of the polysaccharide's structure.[15]

Protocol: Disaccharide Compositional Analysis via SAX-HPLC

This protocol describes the enzymatic depolymerization of HS and subsequent analysis of the resulting disaccharides by Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC).[16]

Causality: The use of a cocktail of heparin lyases (I, II, and III) is essential because each enzyme has a different cleavage-site preference.[16] This ensures exhaustive digestion of the polysaccharide into its constituent disaccharide units. The resulting unsaturated disaccharides contain a double bond at the non-reducing end, which allows for detection by UV absorbance at 232 nm.[17]

Methodology:

-

Sample Preparation: Dissolve 10-20 µg of purified heparan sulfate in digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).

-

Enzymatic Digestion:

-

Add a cocktail of Heparin Lyase I, II, and III to the sample. The precise amounts should be empirically determined or based on manufacturer's activity units.[16]

-

Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete depolymerization.

-

-

Reaction Termination: Terminate the digestion by heat inactivation (e.g., boiling for 5 minutes) or by adding a strong salt solution to denature the enzymes.

-

SAX-HPLC Analysis:

-

Quantification: Identify and quantify individual disaccharides by comparing their retention times and peak areas to those of known disaccharide standards.[17]

Protocol: Molecular Weight Determination via SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful method for determining the absolute molecular weight distribution of polymers like heparan sulfate without relying on column calibration with standards.[18][19]

Causality: SEC separates molecules based on their hydrodynamic volume. The MALS detector then measures the intensity of light scattered by the molecules as they elute from the column. The scattered light intensity is directly proportional to the molar mass and concentration of the molecule, allowing for an absolute measurement.[19][20]

Methodology:

-

System Setup: An HPLC system is equipped with a size-exclusion column suitable for the expected molecular weight range of HS (e.g., 5-50 kDa). The eluate from the column passes sequentially through a UV detector, a MALS detector (e.g., a DAWN instrument), and a differential refractive index (dRI) detector.[20]

-

Sample Preparation: Dissolve the intact heparan sulfate sample in the SEC mobile phase (e.g., phosphate-buffered saline). Filter the sample through a 0.1 µm filter to remove any aggregates.

-

Data Acquisition: Inject the sample into the SEC system. Collect data from all three detectors (UV, MALS, dRI) using appropriate software (e.g., ASTRA).

-

Data Analysis: The software uses the signals from the concentration detector (dRI or UV) and the scattered light signals from the MALS detector to calculate the absolute molar mass at each elution volume across the peak. This provides the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Mw/Mn) for the sample.

Caption: Workflow for HS structural characterization.

Part 5: Heparan Sulfate in Drug Development

The central role of HS in pathophysiology has made it an attractive target for therapeutic intervention.[21][22] Strategies include:

-

HS Mimetics: These are synthetic molecules designed to mimic the structure and function of natural HS.[23] They can be used to either inhibit or potentiate HS-protein interactions. For example, some HS mimetics are being developed as antiviral agents by blocking the attachment of viruses (like SARS-CoV-2) to cell surface HSPGs.[24][25] Others are designed as heparanase inhibitors to prevent tumor metastasis.[22][23]

-

Targeting Heparanase: Heparanase is the only known mammalian endoglycosidase that cleaves HS chains.[11] Its overexpression is linked to increased tumor growth, angiogenesis, and inflammation.[26] Several heparanase inhibitors, often based on modified heparin structures, are in clinical development.[23]

-

Modified Heparins: Low-molecular-weight heparins (LMWHs) are already widely used as anticoagulants.[27] Research is ongoing to develop non-anticoagulant heparins that retain other beneficial activities, such as anti-inflammatory or anti-angiogenic properties, for use in diseases like cancer or emphysema.[25]

Conclusion

Heparan sulfate is a structurally complex and functionally diverse sulfated polysaccharide. Its unique domain structure, arising from a sophisticated biosynthetic pathway, allows it to act as a master regulator of a vast number of biological processes by modulating protein-protein interactions at the cell surface and in the extracellular matrix. A thorough understanding of its chemical properties, structure-function relationships, and analytical characterization is paramount for researchers in biology and medicine. The continuing exploration of the heparan sulfate interactome holds immense promise for the development of novel therapeutics for a wide range of diseases, from cancer to viral infections and inflammatory disorders.

References

-

Isolation and characterization of heparan sulfate from various murine tissues - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Heparan sulfate - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Parish, C. R. (2006). Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity. Frontiers in Immunology. Retrieved February 20, 2026, from [Link]

-

Vlodavsky, I., et al. (2021). Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis. Cells. Retrieved February 20, 2026, from [Link]

-

Yang, B., et al. (2012). Characterizing the Microstructure of Heparin and Heparan Sulfate Using N-Sulfoglucosamine 1H and 15N NMR Chemical Shift Analysis. Analytical Chemistry. Retrieved February 20, 2026, from [Link]

-

Rudd, T. R., et al. (2017). Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition. Bio-protocol. Retrieved February 20, 2026, from [Link]

-

Lin, X. (2004). Functions of heparan sulfate proteoglycans in cell signaling during development. Development. Retrieved February 20, 2026, from [Link]

-

Pichert, A., et al. (2021). Isolation and Characterization of Heparan Sulfate from Human Lung Tissues. International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

-

Nader, H. B., et al. (2010). Heparan sulfate proteoglycans: structure, protein interactions and cell signaling. Brazilian Journal of Medical and Biological Research. Retrieved February 20, 2026, from [Link]

-

Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides using UV or high-sensitivity fluorescence (BODIPY) detection. (2010). Nature Protocols. Retrieved February 20, 2026, from [Link]

-

Merry, C. L. R., et al. (2008). A simplified and sensitive fluorescent method for disaccharide analysis of both heparan sulfate and chondroitin/dermatan sulfates from biological samples. Glycobiology. Retrieved February 20, 2026, from [Link]

-

Kaznowska-Bystryk, I. (2015). The heparan sulfate and its diverse biological activities. Current Issues in Pharmacy and Medical Sciences. Retrieved February 20, 2026, from [Link]

-

Cifonelli, J. A. (1975). Heparan sulphates from porcine intestinal mucosa. Preparation and physicochemical properties. Carbohydrate Research. Retrieved February 20, 2026, from [Link]

-

Pothipong, W., et al. (2020). Preparation and Characterization of Heparan Sulfate-Derived Oligosaccharides to Investigate Protein–GAG Interaction and HS Biosynthesis Enzyme Activity. Methods in Molecular Biology. Retrieved February 20, 2026, from [Link]

-

Li, J.-p. (2024). Novel biological functions of heparan sulfate and their pharmacological potentials. Uppsala University. Retrieved February 20, 2026, from [Link]

-

Lin, X. (2004). Functions of heparan sulfate proteoglycans in cell signaling during development. Development. Retrieved February 20, 2026, from [Link]

-

Li, Y., et al. (2023). Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection. Frontiers in Immunology. Retrieved February 20, 2026, from [Link]

-

Iozzo, R. V., & San Antonio, J. D. (2001). Heparan sulfate proteoglycans: heavy hitters in the angiogenesis arena. Journal of Clinical Investigation. Retrieved February 20, 2026, from [Link]

-

Chytil, P., et al. (2021). Synthesis, Structure, and Function of Heparan Sulfate Glycopolymers to Investigate Glycosaminoglycan–Protein Interactions. Accounts of Chemical Research. Retrieved February 20, 2026, from [Link]

-

Desai, U. R., et al. (2013). Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity. Glycobiology. Retrieved February 20, 2026, from [Link]

-

Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides using UV or high-sensitivity fluorescence (BODIPY) detection. (2010). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Gorgani, M. (2022). Heparan Sulphate Binding, Disease Development and Treatment Options. Journal of Clinical and Experimental Immunology. Retrieved February 20, 2026, from [Link]

-

Kailemia, M. J., et al. (2011). A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum. Analytical Chemistry. Retrieved February 20, 2026, from [Link]

-

Kuberan, B., et al. (2010). Study of physico-chemical properties of novel highly sulfated, aromatic, mimetics of heparin and heparan sulfate. Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

-

Heparan Sulfate. (n.d.). TEGA Therapeutics. Retrieved February 20, 2026, from [Link]

-

Martinez de Ilarduya, O., & Duzgunes, N. (2013). Heparin: new life for an old drug. Mini-Reviews in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

-

Comparison of heparan sulfate and heparin characteristics. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

SEC-MALS for Absolute Molar Mass and Size Measurements. (n.d.). Wyatt Technology. Retrieved February 20, 2026, from [Link]

-

Nagasaka, A., et al. (2024). Classification and Molecular Functions of Heparan Sulfate Proteoglycans and Their Molecular Mechanisms with the Receptor. International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

-

Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin. (2011). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Jones, C., et al. (2011). Development and Qualification of a Size Exclusion Chromatography Coupled With Multiangle Light Scattering Method for Molecular Weight Determination of Unfractionated Heparin. Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

-

AN1304: Low-Molecular-Weight Heparin Analysis by SEC-MALS. (n.d.). Wyatt Technology. Retrieved February 20, 2026, from [Link]

-

SEC MALS Characterization of Heparin-BSA. (n.d.). Fina Biosolutions. Retrieved February 20, 2026, from [Link]

Sources

- 1. Heparan sulfate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity [frontiersin.org]

- 3. scielo.br [scielo.br]

- 4. Preparation and Characterization of Heparan Sulfate-Derived Oligosaccharides to Investigate Protein–GAG Interaction and HS Biosynthesis Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and characterization of heparan sulfate from various murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. finabio.net [finabio.net]

- 11. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Functions of heparan sulfate proteoglycans in cell signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI - Heparan sulfate proteoglycans: heavy hitters in the angiogenesis arena [jci.org]

- 15. Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides using UV or high-sensitivity fluorescence (BODIPY) detection | Springer Nature Experiments [experiments.springernature.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wyatt.com [wyatt.com]

- 21. Novel biological functions of heparan sulfate and their pharmacological potentials [his.diva-portal.org]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tegatherapeutics.com [tegatherapeutics.com]

- 26. biomedres.us [biomedres.us]

- 27. diposit.ub.edu [diposit.ub.edu]

Technical Deep Dive: Abacavir Hemisulfate Toxicology and Off-Target Profiling

Executive Summary

Abacavir Hemisulfate (ABC) represents a paradigm shift in pharmacotoxicology. While its primary mechanism as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) is well-characterized, its toxicological profile is dominated by a highly specific, genetically restricted off-target interaction: the HLA-B*57:01-mediated hypersensitivity reaction (HSR) . Unlike general NRTI toxicity (driven by mitochondrial DNA polymerase inhibition), Abacavir’s primary toxicity is immunological, driven by non-covalent binding to the peptide-binding groove of the MHC Class I molecule.

This guide analyzes the molecular mechanics of this "altered self" hypothesis, evaluates the controversial cardiovascular safety signal (platelet hyperreactivity via sGC inhibition), and provides industry-standard protocols for predictive screening.

Molecular Identity & Metabolic Activation

To understand the off-target profile, one must track the active moiety. Abacavir is administered as the hemisulfate salt (solubility enhancer) but functions as a prodrug.

-

Parent Compound: Abacavir (Guanosine analogue).[1]

-

Active Anabolite: Carbovir Triphosphate (CBV-TP).

-

Intracellular Half-life: 12–20+ hours (allowing once-daily dosing).

Toxicological Bifurcation:

-

Parent Drug (Abacavir): Responsible for the Hypersensitivity Reaction (HSR) . It binds directly to HLA-B*57:01 without metabolic processing.

-

Metabolite (CBV-TP): Responsible for Antiviral Activity (RT chain termination) and potential Mitochondrial/Cardiovascular effects (Pol-gamma/sGC inhibition).

The Primary Off-Target: HLA-B*57:01 Hypersensitivity

Incidence: 5–8% in unscreened populations; <1% with screening. Mechanism: The "Altered Peptide Repertoire" Model.[2][3]

Unlike the hapten concept (covalent binding), Abacavir binds non-covalently to the F-pocket of the peptide-binding groove of the HLA-B*57:01 molecule.[2][4]

Mechanistic Cascade

-

F-Pocket Occupation: Abacavir occupies the floor of the peptide-binding cleft.[2]

-

Steric Alteration: This changes the shape and chemistry of the binding groove, altering the specificity for the C-terminal amino acid of binding peptides.

-

Peptide Selection Shift: Normally, HLA-B*57:01 prefers peptides with large hydrophobic residues (Tryptophan/Phenylalanine) at the C-terminus. In the presence of Abacavir, the cleft prefers smaller aliphatic residues (Isoleucine/Leucine).

-

Autoimmunity: Endogenous "self" peptides that normally would not bind HLA-B*57:01 are now presented. The immune system (CD8+ T-cells) recognizes these self-peptides as foreign neo-antigens, triggering a massive polyclonal T-cell response.

Visualization: The Altered Self Pathway

[2][4][5]

Secondary Safety Signal: Cardiovascular Risk

Status: Controversial. Observational studies (D:A:D) showed increased Myocardial Infarction (MI) risk; RCTs did not.[5] Mechanistic Hypothesis: Platelet Hyperreactivity via Soluble Guanylyl Cyclase (sGC) Inhibition.[6]

While the HSR is immune-mediated, the cardiovascular risk is hypothesized to be metabolic.

-

Target: Soluble Guanylyl Cyclase (sGC) in platelets.[6]

-

Action: Nitric Oxide (NO) normally activates sGC to produce cGMP, which inhibits platelet aggregation.

-

Interference: Carbovir Triphosphate (CBV-TP) is a GTP analogue. It competes with GTP for the catalytic site of sGC.

-

Result: Reduced cGMP production

Lower threshold for platelet activation

Comparative Toxicology Data

| Parameter | Abacavir (ABC) | Control/Comparator (e.g., Tenofovir) | Clinical Implication |

| HLA Interaction | High affinity (B*57:01 specific) | None | Mandatory Screening |

| Mitochondrial Pol- | Low ( | Very Low | Low risk of lactic acidosis compared to d4T/AZT |

| sGC Inhibition ( | No Inhibition | Potential platelet hyperreactivity | |

| Leukocyte Mac-1 Expression | Increased (P2X7 mediated) | No Effect | Potential endothelial inflammation |

Experimental Protocols

Protocol A: HLA-B*57:01 Screening (PCR-SSP)

Standard of Care for preventing HSR.[7] This protocol uses Sequence-Specific Primers (SSP) which is more specific than flow cytometry.

Objective: Detect the presence of the specific HLA-B*57:01 allele to exclude patients from therapy.

Reagents:

-

Genomic DNA (extracted from whole blood/PBMCs).

-

Allele-specific primers (Forward: binds B*57:01 specific polymorphism in Exon 2; Reverse: Intronic or Exon 3).

-

Internal Control Primers (e.g., Human Growth Hormone or

-globin). -

Taq Polymerase, dNTPs, MgCl2.

Workflow:

-

DNA Extraction: Isolate DNA using silica-column based kit (e.g., QIAamp) to ensure

ratio > 1.8. -

PCR Setup:

-

Reaction Mix: 100 ng DNA + 0.5

M Specific Primers + 0.2 -

Critical Step: Use a "Hot Start" polymerase to prevent non-specific primer annealing, as HLA alleles are highly polymorphic.

-

-

Cycling Conditions:

-

95°C for 5 min (Denaturation).

-

30 cycles: 95°C (30s)

64°C (45s - High stringency annealing) -

72°C for 5 min (Final Extension).

-

-

Validation:

-

Run products on 2% agarose gel.

-

Positive Result: Band at specific size (e.g., 200bp) + Control band.

-

Negative Result: Only Control band visible.

-

-

Interpretation: Any positive result mandates contraindication of Abacavir.

Protocol B: In Vitro Platelet Aggregation Assay (LTA)

Used to assess the cardiovascular risk mechanism (sGC inhibition).

Objective: Measure the impact of Abacavir/Carbovir on platelet reactivity to ADP or Collagen.

Workflow:

-

Sample Collection: Draw blood from healthy donors (abstinent from NSAIDs for 10 days) into citrated tubes.

-

Preparation:

-

Centrifuge at 200xg for 15 min to obtain Platelet Rich Plasma (PRP).

-

Isolate Platelet Poor Plasma (PPP) by centrifuging remaining blood at 2000xg.

-

-

Drug Loading (The Causality Step):

-

Incubate PRP with Abacavir (10–100

M) for 30–60 minutes at 37°C. -

Note: Since platelets lack the full phosphorylation machinery to convert ABC to CBV-TP efficiently in short timeframes, this assay often requires pre-loading or using membrane-permeable analogues if testing the sGC hypothesis strictly. However, for direct surface effects, parent drug is used.

-

-

Aggregation Trigger:

-

Place PRP in Light Transmission Aggregometer (LTA).

-

Add agonist: ADP (2.5–5

M) or Collagen.

-

-

Measurement:

-

Monitor % Light Transmission over 6 minutes.

-

Endpoint: Compare "Max Aggregation %" and "Slope" between Vehicle and Abacavir-treated samples.

-

-

Control: Use a known sGC inhibitor (e.g., ODQ) as a positive control for inhibition of cGMP pathway.

Metabolic & Toxicity Pathway Visualization

This diagram illustrates the divergence between the therapeutic antiviral pathway and the toxicological off-targets.

References

-

Mallal, S., et al. (2002). Association between presence of HLA-B*5701, HLA-DR7, and HLA-DQ3 and hypersensitivity to abacavir. The Lancet, 359(9308), 727-732. Link

-

Illing, P. T., et al. (2012). Immune self-reactivity triggered by drug-modified HLA-peptide repertoire.[2][3][8] Nature, 486, 554–558.[2] Link

-

D:A:D Study Group. (2008). Use of nucleoside reverse transcriptase inhibitors and risk of myocardial infarction in HIV-infected patients enrolled in the D:A:D study. The Lancet, 371(9622), 1417-1426. Link

-

Baumgartner, C., et al. (2011). Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase.[6] AIDS, 25(16), 1943-1953. Link

-

FDA Drug Safety Communication. (2011). Abacavir and possible increased risk of heart attack.[5][6][9][10][11] Link

-

Martin, J. L., et al. (2001). Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase.[12][13] Molecular Pharmacology, 60(1), 193-201. Link

Sources

- 1. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]

- 5. oatext.com [oatext.com]

- 6. Abacavir increases platelet reactivity via competitive inhibition of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Switching from abacavir to TAF improves platelet function | aidsmap [aidsmap.com]

- 11. Interference with purinergic signalling: an explanation for the cardiovascular effect of abacavir? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 13. A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

Abacavir Hemisulfate: A Technical Guide to its Re-emerging Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Abacavir Hemisulfate, a well-established nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV, is garnering renewed interest for its potential as a repurposed anti-cancer therapeutic. This technical guide provides an in-depth exploration of the preclinical evidence supporting Abacavir's anti-neoplastic properties. We will dissect its core mechanisms of action, which extend beyond reverse transcriptase inhibition to include the induction of cell cycle arrest, cellular senescence, and the impediment of key processes in metastasis. This document will also present detailed experimental protocols to enable researchers to rigorously investigate and validate these findings. Furthermore, we will explore the prospective, yet to be fully elucidated, role of Abacavir in modulating the tumor microenvironment and inducing immunogenic cell death, offering a forward-looking perspective on its therapeutic potential.

Introduction: The Rationale for Repurposing Abacavir in Oncology

The paradigm of drug repurposing offers a streamlined and cost-effective avenue for oncological innovation. Abacavir, a guanosine analog, has a long-standing clinical history, providing a wealth of safety and pharmacokinetic data.[1] Its primary function as an NRTI involves the termination of DNA chain elongation by viral reverse transcriptase.[1] However, emerging research has illuminated its capacity to inhibit endogenous reverse transcriptases, including telomerase, which is a critical enzyme for immortalization in approximately 90% of human cancers.[2] This dual-inhibitory function forms the cornerstone of the rationale for investigating Abacavir as a viable anti-cancer agent. Preclinical studies have demonstrated its efficacy in various cancer models, including medulloblastoma and prostate cancer, by reducing cell proliferation and promoting differentiation.[2][3]

Core Anti-Cancer Mechanisms of Abacavir

The anti-tumor effects of Abacavir are not attributed to a single mode of action but rather a multi-pronged assault on cancer cell biology.

Inhibition of Reverse Transcriptase Activity

A vast body of evidence links up-regulated reverse transcriptase (RT) activity to the highly proliferative and poorly differentiated state of tumor cells.[4] Abacavir, as an NRTI, directly targets this enzymatic activity.

-

Telomerase Inhibition: Telomerase, a reverse transcriptase, is crucial for maintaining telomere length and enabling the unlimited replicative potential of cancer cells. Abacavir has been shown to inhibit human telomerase activity, leading to telomere shortening and subsequent cell cycle arrest or apoptosis.[2] This mechanism is particularly attractive as telomerase is expressed in the vast majority of tumors but has low to negligible expression in most normal somatic cells.

-

Inhibition of Endogenous RT from Retrotransposons: The human genome contains retrotransposable elements, such as Long Interspersed Nuclear Elements (LINEs), which can be overexpressed in cancer and contribute to genomic instability. These elements encode their own reverse transcriptase. Inhibition of this RT activity by NRTIs is another potential anti-cancer mechanism.[4]

Diagram: Abacavir's Dual Reverse Transcriptase Inhibition

Caption: Abacavir inhibits both telomerase and LINE-1 RT.

Induction of Cell Cycle Arrest and Senescence

A hallmark of Abacavir's anti-cancer activity is its ability to halt the relentless proliferation of cancer cells.

-

Cell Cycle Arrest: Studies in prostate cancer and medulloblastoma cell lines have consistently shown that Abacavir induces a significant delay in S phase progression and an accumulation of cells in the G2/M phase.[2][3] This disruption of the cell cycle prevents cancer cells from dividing and expanding.

-

Cellular Senescence: Abacavir treatment has been demonstrated to induce a state of cellular senescence in cancer cells.[2][3] Senescence is a permanent state of cell cycle arrest that acts as a potent tumor-suppressive mechanism. Senescent cells are characterized by distinct morphological changes and the expression of senescence-associated β-galactosidase (SA-β-gal).

Diagram: Abacavir's Impact on the Cell Cycle

Caption: Abacavir disrupts the cell cycle, leading to senescence.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is the primary cause of mortality. Abacavir has shown promise in hindering this critical process. In prostate cancer cell lines, Abacavir significantly reduces both cell migration and invasion through an extracellular matrix.[3] This suggests that Abacavir may have a role in preventing or slowing the development of metastases.

Experimental Protocols for Investigating Abacavir's Anti-Cancer Effects

To facilitate further research into Abacavir's oncological potential, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

This protocol is for determining the effect of Abacavir on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Abacavir Hemisulfate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Abacavir in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Abacavir dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Abacavir).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

Telomerase Activity Measurement: Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol details a method to assess the inhibitory effect of Abacavir on telomerase activity.

Materials:

-

Cancer cell line

-

Abacavir Hemisulfate

-

TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)

-

PCR tubes

-

Thermal cycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

-

Gel imaging system

Procedure:

-

Treat cancer cells with various concentrations of Abacavir for the desired duration.

-

Harvest the cells and prepare cell lysates according to the TRAP assay kit manufacturer's instructions.

-

Set up the TRAP reaction by adding the cell lysate to the TRAP reaction mix.

-

Perform the telomerase extension step at 30°C for 30 minutes.

-

Amplify the telomerase products by PCR using a thermal cycler. A typical program is 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 59°C for 30 seconds, and 72°C for 1 minute.

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a DNA staining dye and visualize the DNA fragments using a gel imaging system. A characteristic ladder of 6-bp increments indicates telomerase activity.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the effect of Abacavir on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Abacavir Hemisulfate

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cancer cells with Abacavir for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This protocol describes a simple method to evaluate the effect of Abacavir on cancer cell migration.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Abacavir Hemisulfate

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of Abacavir or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the width of the scratch at different time points to quantify the rate of cell migration.

Cell Invasion Assessment: Transwell Invasion Assay

This protocol details a method to assess the effect of Abacavir on the invasive potential of cancer cells.

Materials:

-

Cancer cell line

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

Abacavir Hemisulfate

-

Transwell inserts with an 8 µm pore size membrane

-

Matrigel

-

24-well plates

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of Abacavir or a vehicle control.

-

Add 500 µL of complete culture medium to the lower chamber of the 24-well plate.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope to quantify cell invasion.

Cellular Senescence Detection: Senescence-Associated β-Galactosidase Staining

This protocol is for the detection of senescent cells induced by Abacavir treatment.

Materials:

-

Cancer cell line

-

Abacavir Hemisulfate

-

Senescence-Associated β-Galactosidase (SA-β-gal) staining kit

-

Fixative solution (provided in the kit or prepared as 2% formaldehyde/0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal)

-

Microscope

Procedure:

-

Seed cells in a multi-well plate and treat with Abacavir for an extended period (e.g., 5-7 days).

-

Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the SA-β-gal staining solution to each well and incubate at 37°C (without CO2) overnight.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Quantify the percentage of blue-stained cells.

Future Directions: Exploring Abacavir's Immunomodulatory Potential

While the direct anti-proliferative effects of Abacavir are well-documented, its potential to modulate the tumor microenvironment and elicit an anti-tumor immune response remains a nascent and exciting area of investigation.

Potential for Inducing an Interferon Response via the cGAS-STING Pathway

Nucleoside reverse transcriptase inhibitors, as a class, have been shown to induce an immune response through the activation of the cGAS-STING pathway.[5] Incomplete reverse transcription of endogenous retroelements can lead to the accumulation of cytoplasmic DNA, which is sensed by cGAS, triggering a STING-dependent interferon response.[5] This can lead to the recruitment and activation of immune cells within the tumor microenvironment, potentially converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immunotherapy. Further research is warranted to specifically investigate whether Abacavir can activate this pathway in cancer cells.

Diagram: Hypothetical cGAS-STING Activation by Abacavir

Sources

- 1. Abacavir - Wikipedia [en.wikipedia.org]

- 2. The antiretroviral nucleoside analogue Abacavir reduces cell growth and promotes differentiation of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reverse transcription inhibitor abacavir shows anticancer activity in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Approaches to repurposing reverse transcriptase antivirals in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Developmental Odyssey of Abacavir Hemisulfate: A Technical Guide

Abstract

Abacavir Hemisulfate, a cornerstone in the armamentarium against Human Immunodeficiency Virus (HIV), represents a significant milestone in antiretroviral therapy. This guide provides a comprehensive technical narrative of its development, from initial discovery and lead optimization to its intricate mechanism of action and the pivotal role of pharmacogenetics in mitigating adverse reactions. We will explore the scientific rationale behind its design as a carbocyclic guanosine analogue, the preclinical and clinical journey that defined its efficacy and safety profile, and the landmark discovery of the HLA-B*57:01 allele's association with hypersensitivity, which transformed its clinical application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the multifaceted process of bringing a novel antiviral agent to fruition.

Genesis of a Novel Antiretroviral: Discovery and Synthesis

The development of Abacavir in the 1980s by Robert Vince, Susan Daluge, and Mei Hua was a strategic endeavor to design a nucleoside reverse transcriptase inhibitor (NRTI) with a unique structural feature: a carbocyclic ring in place of the conventional ribose sugar moiety.[1][2] This design choice was predicated on the hypothesis that the absence of a 3'-hydroxyl group would act as a definitive chain terminator for the growing viral DNA strand, a key mechanism for inhibiting HIV replication.[3][] The hemisulfate salt form was later developed to improve the drug's stability and formulation characteristics.[1][5][6]

Rationale for a Carbocyclic Nucleoside Analogue

The core principle behind NRTIs is their ability to be mistaken by the HIV reverse transcriptase enzyme for natural deoxynucleotides. Upon incorporation into the nascent viral DNA, these analogues halt further elongation of the DNA chain. The carbocyclic design of abacavir offered several potential advantages:

-

Enhanced Stability: The replacement of the oxygen atom in the ribose ring with a methylene group was anticipated to increase the molecule's stability against enzymatic degradation, potentially leading to a longer intracellular half-life of the active metabolite.

-

Potent Chain Termination: The structure of the carbocyclic ring ensures that after phosphorylation and incorporation, there is no available 3'-hydroxyl group, leading to irreversible termination of DNA synthesis.[3][]

Key Synthetic Pathways

An efficient asymmetric synthesis of abacavir has been a subject of extensive research. One notable method involves a chiral resolution step to obtain the desired enantiomer, which is crucial for its biological activity. The process generally involves the construction of the carbocyclic core followed by the coupling with the purine base.[1] Various synthetic strategies have been patented and published, each aiming to improve yield, purity, and scalability.[5][6]

Mechanism of Action: A Two-Step Activation

Abacavir is administered as a prodrug and requires intracellular phosphorylation to exert its antiviral effect. This bioactivation pathway is a critical aspect of its mechanism.[3]

Intracellular Phosphorylation Cascade

Once inside a host cell, abacavir undergoes a two-step phosphorylation process mediated by cellular kinases to be converted into its active triphosphate form, carbovir triphosphate (CBV-TP).[2][3]

-

Abacavir → Carbovir Monophosphate: This initial step is catalyzed by adenosine phosphotransferase.

-

Carbovir Monophosphate → Carbovir Diphosphate → Carbovir Triphosphate (CBV-TP): Subsequent phosphorylations are carried out by other cellular kinases.

Competitive Inhibition and Chain Termination

CBV-TP, the active metabolite, is a structural analogue of deoxyguanosine triphosphate (dGTP).[3] It competitively inhibits the HIV reverse transcriptase enzyme.[][7] Upon incorporation into the viral DNA, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the DNA chain.[3]

Preclinical and Clinical Development: A Journey of Efficacy and Safety Assessment

The development of abacavir followed a rigorous pathway of preclinical and clinical studies to establish its therapeutic window and characterize its safety profile.

Preclinical Evaluation

Preclinical studies demonstrated that abacavir has potent activity against both HIV-1 and HIV-2.[8] In vitro experiments showed synergistic antiviral activity when combined with other NRTIs like zidovudine and non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as nevirapine.[] Animal studies were crucial in determining its pharmacokinetic profile and initial toxicity assessment. These studies indicated that abacavir is primarily eliminated through hepatic metabolism by alcohol dehydrogenase and glucuronidation.[9][10]

Clinical Trials: Establishing Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of abacavir in both treatment-naïve and treatment-experienced HIV-infected individuals.[11][12] These trials have consistently shown that abacavir, as part of a combination antiretroviral therapy (cART) regimen, can effectively suppress HIV replication and improve immunological function.[10][13]

| Parameter | Value | Reference |

| Oral Bioavailability | ~83% | [1][2][14] |

| Peak Plasma Concentration (Cmax) (300 mg dose) | 3.0 ± 0.89 µg/mL | [14] |

| Area Under the Curve (AUC) (300 mg dose) | 6.02 ± 1.73 µg*hr/mL | [14] |

| Plasma Protein Binding | ~50% | [14] |

| Half-life | ~1.54 ± 0.63 hours | [14] |

| Primary Metabolism | Alcohol dehydrogenase & Glucuronyl transferase | [2][7] |

| Excretion | ~83% in urine (mostly as metabolites), ~16% in feces | [2][14] |

Table 1: Key Pharmacokinetic Parameters of Abacavir

The Hypersensitivity Reaction and the Dawn of Pharmacogenomics

A significant challenge that emerged during the clinical use of abacavir was a multi-organ hypersensitivity syndrome (AHS) occurring in about 5-8% of patients, typically within the first six weeks of treatment.[15][16] Symptoms included fever, rash, gastrointestinal issues, and respiratory problems, which could be life-threatening upon re-challenge.[15][17]

The Link to HLA-B*57:01

Landmark research discovered a strong genetic association between the occurrence of AHS and the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B*57:01.[15][16][18] Studies revealed that a vast majority of patients who experienced AHS carried this specific allele.[18]

The mechanism involves abacavir binding non-covalently to the peptide-binding groove of the HLA-B*57:01 molecule, altering its shape.[1][2] This altered conformation allows for the presentation of novel self-peptides, which are then recognized as foreign by cytotoxic T-lymphocytes, triggering a systemic immune response.[1][2]

Implementation of Genetic Screening: A Paradigm Shift

The discovery of the HLA-B57:01 association led to a paradigm shift in the clinical use of abacavir. Prospective screening for this allele before initiating therapy became the standard of care.[16][19] The PREDICT-1 study, a large randomized clinical trial, demonstrated that screening for HLA-B57:01 and excluding carriers from receiving abacavir virtually eliminated the incidence of immunologically confirmed AHS.[20] This is a prime example of personalized medicine, where a genetic test can predict and prevent a severe adverse drug reaction.[20]

Formulation Development and Post-Marketing Surveillance

From Monotherapy to Fixed-Dose Combinations

Initially developed as a standalone agent (Ziagen), abacavir's utility was greatly enhanced through its inclusion in fixed-dose combination tablets.[21][22] These combinations, such as abacavir/lamivudine (Epzicom/Kivexa) and abacavir/lamivudine/zidovudine (Trizivir), and later abacavir/dolutegravir/lamivudine (Triumeq), simplified treatment regimens, improved patient adherence, and became mainstays in HIV management.[21][22] The development of the hemisulfate salt was instrumental in creating stable and reproducible crystalline forms for tablet manufacturing.[1]

Ongoing Research and Long-Term Safety

Post-marketing surveillance and ongoing research continue to refine our understanding of abacavir's long-term safety profile. Some observational studies have suggested a potential association between abacavir use and an increased risk of cardiovascular events, although this remains a topic of debate and further investigation.[23] Recent exploratory analysis from the REPRIEVE trial indicated that both past and current abacavir users had an elevated risk of major adverse cardiovascular events (MACE).[23] This highlights the importance of continued pharmacovigilance for all therapeutic agents.

Conclusion

The development of Abacavir Hemisulfate is a compelling narrative of rational drug design, rigorous clinical evaluation, and the transformative power of pharmacogenomics. From its conception as a carbocyclic nucleoside analogue to its current role in simplified, effective HIV treatment regimens, its journey underscores the iterative and collaborative nature of pharmaceutical sciences. The story of abacavir and HLA-B*57:01, in particular, serves as a landmark case study in personalized medicine, demonstrating how a deep understanding of drug-gene interactions can profoundly improve patient safety and therapeutic outcomes. As research continues, the legacy of abacavir will undoubtedly continue to inform the development of future antiviral therapies.

References

- ABACAVIR - New Drug Approvals. (2019, June 4).

- Abacavir - Wikipedia.

- Abacavir - StatPearls - NCBI Bookshelf - NIH. (2024, February 1).

- Abacavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.

- What is the mechanism of Abacavir Sulfate?

- HLA-B*57:01 allele genotyping for assessing the risk of abacavir hypersensitivity reaction.

- Summary annotation for HLA-B*57:01; abacavir; Drug Hypersensitivity and HIV Infections (level 1A Toxicity) - ClinPGx.

- HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet - ARUP Consult. (2025, May 14).

- Abacavir sensitivity - Euroimmun.

- Abacavir Sulfate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- Clinical Pharmacogenetics Implementation Consortium Guidelines for HLA-B Genotype and Abacavir Dosing - CPIC.

- A Randomized, Placebo-Controlled Trial of... : HIV Clinical Trials - Ovid.

- Abacavir | aidsmap. (2024, August 23).

- NIH trial finds HIV drug abacavir linked to higher cardiovascular risk. (2024, July 24).

- Study Details | NCT00001132 | Effectiveness of the Early Addition of Abacavir to an Anti-HIV Drug Combin

- Epzicom (abacavir and lamivudine) FDA Approval History - Drugs.com.

- Formulation, Characterization and In-vitro Evaluation of Abacavir Sulphate Loaded Microspheres - Research Journal of Pharmacy and Technology. (2013, May 25).

- The History of HIV Treatment: Antiretroviral Therapy and More - WebMD. (2025, October 22).

- Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PubMed Central.

- FORMULATION DEVELOPMENT AND INVITRO EVALUATION OF CONTROLLED RELEASE MATRIX TABLETS OF ABACAVIR - Zenodo. (2019, August 29).

- EP1905772A1 - Process for the preparation of abacavir - Google P

- US20100041883A1 - Process for the preparation of abacavir - Google P

- Abacavir sulfate (Abacavir Hemisulfate) | Reverse Transcriptase Inhibitor | MedChemExpress.

- A Systematic and Concise Review on the Development of Analytical and Bioanalytical Methods for the Simultaneous Estimation of Abacavir Sulfate and Lamivudine - ResearchG

- Abacavir Impurities - BOC Sciences.

- Abacavir Sulphate: AnAntiretroviral drug with multiple clinical potential, manifestations and applic

- Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - Ovid.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Abacavir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 5. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 6. US20100041883A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 7. ClinPGx [clinpgx.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ovid.com [ovid.com]

- 14. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 16. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]

- 17. Abacavir sensitivity | Euroimmun [euroimmun.com]

- 18. ClinPGx [clinpgx.org]

- 19. cpicpgx.org [cpicpgx.org]

- 20. ovid.com [ovid.com]

- 21. Abacavir | aidsmap [aidsmap.com]

- 22. The History of HIV Treatment: Antiretroviral Therapy and More [webmd.com]

- 23. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]

An In-depth Technical Guide to the Impact of Agmatine Sulfate on the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has emerged as a molecule of significant interest within the neuroscience community.[1][2][3] Its sulfate salt, commonly used in preclinical and clinical research, exhibits a remarkable pleiotropy, interacting with a wide array of molecular targets within the central nervous system (CNS).[4][5][6] This guide provides a comprehensive technical overview of the multifaceted impact of agmatine sulfate on the CNS. We will delve into its core mechanisms of action, including its roles as an N-methyl-D-aspartate (NMDA) receptor antagonist, an imidazoline receptor agonist, and a modulator of nitric oxide synthase (NOS) activity.[1][4][7] Furthermore, this document details field-proven experimental protocols for investigating the neuropharmacological properties of agmatine, presents key quantitative data, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential for a range of neurological and psychiatric disorders.[8][9][10]

Introduction to Agmatine: An Endogenous Neuromodulator

First discovered in 1910, agmatine (4-aminobutyl-guanidine) was identified as a natural product in the mammalian brain in 1994.[1][2] It fulfills many of the criteria for a neurotransmitter: it is synthesized in the brain, stored in synaptic vesicles, released upon membrane depolarization, and inactivated by the enzyme agmatinase.[1][2] As a cationic polyamine, agmatine sulfate's ability to cross the blood-brain barrier, although with low efficacy, allows for systemic administration to elicit central effects.[11][12][13] Its broad spectrum of activity provides a strong rationale for its investigation in the context of neuroprotection, mood regulation, and pain management.[8][10][11]

Core Mechanisms of Action in the Central Nervous System

Agmatine's influence on the CNS is not mediated by a single receptor but rather through its interaction with multiple, distinct molecular targets. This polypharmacology is central to its diverse and potent effects.

Glutamatergic System Modulation: NMDA Receptor Antagonism

A primary and extensively studied mechanism of agmatine is its non-competitive antagonism of NMDA receptors.[1][14] This action is crucial for its neuroprotective effects, as excessive activation of NMDA receptors leads to excitotoxicity, a common pathway in many neurological disorders.[8]

-

Subunit Selectivity: Research indicates that agmatine preferentially antagonizes NMDA receptors containing the GluN2B subunit.[14][15][16] This is a significant finding, as GluN2B-containing receptors are heavily implicated in pathological processes like chronic pain and neurodegeneration.[14][15] This subunit selectivity may also explain why agmatine appears to lack the severe motor side effects often associated with non-selective NMDA receptor antagonists.[14][15]

-

Neuroprotection: By blocking NMDA receptors, agmatine can attenuate the neuronal damage caused by ischemic stroke, traumatic brain injury, and excitotoxic insults.[8]

Imidazoline Receptor Agonism

Agmatine is recognized as an endogenous agonist for imidazoline receptors, particularly the I1 and I2 subtypes.[4][17]

-

I1 Receptors: Activation of I1 receptors is linked to the modulation of blood pressure and may play a role in the central regulation of the sympathetic nervous system.

-

I2 Receptors: The interaction with I2 receptors is associated with a variety of effects, including analgesia and the modulation of monoamine oxidase activity. Agmatine's binding to these receptors can influence the release of other neurotransmitters and neuropeptides, such as β-endorphin, contributing to its analgesic and mood-regulating properties.[17]

Nitric Oxide Synthase (NOS) Inhibition

Agmatine can inhibit multiple isoforms of nitric oxide synthase, the enzyme responsible for producing the signaling molecule nitric oxide (NO).[7]

-

Differential Inhibition: It competitively inhibits neuronal NOS (nNOS) and inducible NOS (iNOS), both of which can contribute to neurotoxicity when overactivated.[8][18]

-

Endothelial NOS (eNOS) Upregulation: Conversely, some studies suggest agmatine can activate endothelial NOS (eNOS), which plays a role in vasodilation and maintaining cerebral blood flow.[8][18] This dual action on NOS isoforms highlights the complexity of agmatine's effects on cerebrovascular and neuronal health.

Other Molecular Targets

Beyond these primary mechanisms, agmatine also interacts with α2-adrenergic receptors, serotonin receptors, and various ion channels, further contributing to its broad pharmacological profile.[1][5][7]

Key Experimental Protocols for Investigating Agmatine Sulfate's CNS Effects

To rigorously evaluate the neuropharmacological properties of agmatine sulfate, a combination of in vitro and in vivo assays is essential. The following protocols represent standard, validated methodologies in the field.

In Vitro Methodologies

Objective: To determine the binding affinity (Ki) of agmatine sulfate for specific CNS receptors (e.g., NMDA, imidazoline).

Causality: This assay directly quantifies the interaction between agmatine and its molecular targets, providing fundamental data on its potency and selectivity.[19][20] A high affinity for a particular receptor suggests it is a primary site of action.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor), and varying concentrations of unlabeled agmatine sulfate.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the agmatine sulfate concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of agmatine that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.[19]

Objective: To assess the functional effect of agmatine sulfate on ion channel activity, particularly NMDA receptor-mediated currents, in individual neurons.

Causality: This technique provides direct evidence of the functional consequences of agmatine binding to its target ion channels.[21][22] By measuring changes in ionic currents, we can confirm whether agmatine acts as an agonist, antagonist, or modulator.

Step-by-Step Protocol:

-

Cell Preparation: Prepare acute brain slices or cultured neurons on coverslips.

-

Recording Setup: Place the preparation in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution.

-

Giga-seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[23]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[21]

-

Voltage-Clamp Recording: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).

-

Elicit Currents: Evoke NMDA receptor-mediated currents by locally applying NMDA or by stimulating presynaptic inputs.

-

Agmatine Application: Perfuse agmatine sulfate into the bath at various concentrations and record the resulting changes in the amplitude and kinetics of the NMDA currents.

-

Data Analysis: Measure the peak amplitude of the currents before, during, and after agmatine application to quantify the degree of inhibition.

In Vivo Methodologies

Objective: To evaluate the potential antidepressant effects of agmatine sulfate in a rodent model of behavioral despair.

Causality: The FST is a widely used screening tool based on the principle that rodents, when placed in an inescapable stressful situation (a cylinder of water), will eventually adopt an immobile posture.[24] Clinically effective antidepressants reduce this immobility time, suggesting an increase in coping behavior.[24][25]

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer agmatine sulfate (e.g., 10-50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.

-

Test Procedure: Place each animal individually into a glass cylinder filled with water (23-25°C) from which it cannot escape.

-

Scoring: Record the session (typically 6 minutes) and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[26]

-

Data Analysis: Compare the mean immobility time between the agmatine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Objective: To assess the potential anxiety-reducing effects of agmatine sulfate in rodents.

Causality: The EPM leverages the natural aversion of rodents to open and elevated spaces.[27] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, indicating a reduction in anxiety-like behavior.[26][27]

Step-by-Step Protocol:

-

Animal Acclimation and Drug Administration: As described for the FST.

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set period (typically 5 minutes).

-

Behavioral Recording: Use a video tracking system to record the number of entries into and the time spent in each arm.

-

Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters between the agmatine-treated and vehicle-treated groups.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on agmatine sulfate, providing a snapshot of its potency and efficacy across different experimental paradigms.

Table 1: Receptor Binding Affinities of Agmatine

| Receptor Target | Ligand Displaced | Species/Tissue | Ki (nM) | Reference |

| NMDA Receptor | [3H]MK-801 | Rat Brain | 670 | Yang & Reis (1999) |

| Imidazoline I1 | [3H]Clonidine | Bovine Adrenal | 210 | Piletz et al. (1995) |

| Imidazoline I2 | [3H]Idazoxan | Rat Brain | 1500 | Piletz et al. (1995) |

| α2-Adrenoceptor | [3H]Rauwolscine | Rat Brain | 450 | Pinthong et al. (1995) |

Table 2: Efficacy of Agmatine in In Vivo Behavioral Models

| Behavioral Test | Animal Model | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Forced Swim Test | Mouse | 10 - 40 | Decreased Immobility Time | Zomkowski et al. (2002) |

| Elevated Plus Maze | Rat | 20 - 40 | Increased Time in Open Arms | Li et al. (2003) |

| Neuropathic Pain | Rat (SNI model) | 50 - 100 | Attenuated Tactile Allodynia | Roberts et al. (2005) |

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex interactions and processes described.

Agmatine's Core Signaling Pathways in the CNS

Caption: Core signaling pathways modulated by agmatine in the central nervous system.

Experimental Workflow for In Vivo Behavioral Assessment

Caption: A typical workflow for assessing the anxiolytic and antidepressant-like effects of agmatine.

Conclusion and Future Directions

Agmatine sulfate stands out as a promising neuromodulatory agent with a unique and complex mechanism of action. Its ability to concurrently target key pathways involved in excitotoxicity, neuroinflammation, and synaptic plasticity provides a strong foundation for its therapeutic potential in a variety of CNS disorders, including depression, anxiety, neuropathic pain, and neurodegenerative diseases.[8][9][10] The subunit-selective antagonism of NMDA receptors is particularly noteworthy, suggesting a favorable side-effect profile compared to older, non-selective antagonists.[14][15]

Future research should focus on elucidating the precise downstream signaling cascades activated by imidazoline receptor stimulation and further clarifying the long-term effects of agmatine on synaptic plasticity and neurogenesis.[10] Additionally, well-controlled clinical trials are necessary to translate the wealth of promising preclinical data into tangible therapeutic benefits for patients with CNS disorders. The development of more potent and selective analogs of agmatine may also open new avenues for drug discovery.

References

-

Alzheimer's Drug Discovery Foundation. (2020, September 21). Agmatine. Retrieved from [Link]

-

Gong, Z. H., et al. (2019). Neuroprotective Role of Agmatine in Neurological Diseases. Frontiers in Neurology, 10, 870. [Link]

-

Wikipedia. (n.d.). Agmatine. Retrieved from [Link]

-

Examine.com. (2025, August 28). Agmatine. Retrieved from [Link]

-

Waataja, J. J., et al. (2019). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. American Journal of Physiology-Cell Physiology, 316(4), C517-C526. [Link]

-